5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
Description
Properties
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYBKKSACUFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC(=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline typically involves the reaction of 4-chloro-2-iodoquinazoline with trifluoromethyl bromide under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated quinazoline derivatives, which may have potential biological activities.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, have been extensively studied for their anticancer properties.
- Mechanism of Action : Many quinazoline compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have shown IC50 values as low as 0.096 μM against EGFR, indicating potent inhibitory activity .
-
Case Studies :
- A study synthesized various quinazoline derivatives and tested them against human cancer cell lines such as MCF7 (breast) and A549 (lung). The results demonstrated significant cytotoxicity, suggesting that modifications to the quinazoline core can enhance anticancer efficacy .
- Another research highlighted that the trifluoromethyl group on the quinazoline ring could enhance binding affinity to the target proteins, leading to improved anticancer activity .
Antiviral Activity
This compound has also been investigated for its antiviral properties.
- Mechanism of Action : The compound has shown activity against various viruses by inhibiting viral replication. For example, quinazoline derivatives have been tested against hepatitis C virus (HCV), demonstrating significant inhibition of viral proteases .
-
Case Studies :
- In vitro studies revealed that certain quinazoline derivatives exhibited IC50 values less than 10 μM against influenza viruses, showcasing their potential as antiviral agents .
- Compounds similar to this compound were found to be effective in reducing cytomegalovirus replication, outperforming standard antiviral drugs like ganciclovir .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives is another area of active research.
- Mechanism of Action : These compounds can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Case Studies :
Other Therapeutic Applications
Beyond cancer and viral infections, this compound exhibits potential in various other therapeutic areas:
- Antitubercular Activity : Some studies indicate that quinazoline derivatives possess potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.78 μg/mL .
- Antioxidant Properties : The compound has shown promising antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives
(a) 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline
- CAS : 885277-89-4
- Molecular Formula : C₁₅H₁₀BrClN₂
- Molecular Weight : 350.61 g/mol
- Key Differences :
(b) 4-Bromo-7-chloro-2-(trifluoromethyl)quinoline
- CAS : 18706-32-6
- Molecular Formula : C₁₀H₄BrClF₃N
- Molecular Weight : 324.50 g/mol
- Key Differences: A quinoline derivative (one nitrogen atom in the bicyclic structure) rather than quinazoline (two nitrogen atoms).
Pyridine and Thiazole Derivatives
(a) 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine
- CAS: Not specified
- Molecular Formula : C₆H₂BrClF₃N
- Molecular Weight : 260.44 g/mol
- Key Differences: Monocyclic structure (pyridine) vs. bicyclic quinazoline. Lower molecular weight and simplified reactivity due to fewer substituents .
(b) 5-Bromo-4-(trifluoromethyl)thiazol-2-amine
Functionalized Thiazoles with Complex Substituents
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)
- Molecular Formula : C₁₂H₁₁BrFN₃S₂
- Molecular Weight : 360.26 g/mol
- Key Differences: Incorporates a hydrazonoethyl group and methylthio substituent, enabling diverse reactivity in coupling reactions. Higher molecular weight and structural complexity compared to the quinazoline compound .
Structural and Functional Comparison Table
| Compound Name | Core Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|---|
| This compound | Quinazoline | 2089311-03-3 | C₉H₃BrClF₃N₂ | 311.49 | Br (C5), Cl (C4), CF₃ (C2) |
| 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline | Quinazoline | 885277-89-4 | C₁₅H₁₀BrClN₂ | 350.61 | 4-Bromophenyl (C2), Cl (C4), CH₃ (C5) |
| 4-Bromo-7-chloro-2-(trifluoromethyl)quinoline | Quinoline | 18706-32-6 | C₁₀H₄BrClF₃N | 324.50 | Br (C4), Cl (C7), CF₃ (C2) |
| 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine | Pyridine | - | C₆H₂BrClF₃N | 260.44 | Br (C5), Cl (C4), CF₃ (C2) |
| 5-Bromo-4-(trifluoromethyl)thiazol-2-amine | Thiazole | 136411-21-7 | C₄H₂BrF₃N₂S | 247.03 | Br (C5), CF₃ (C4), NH₂ (C2) |
Research Findings and Key Insights
Reactivity Trends :
- The trifluoromethyl group in the quinazoline derivative enhances electrophilic aromatic substitution resistance but stabilizes intermediates in nucleophilic reactions .
- Thiazole derivatives (e.g., 5-Bromo-4-(trifluoromethyl)thiazol-2-amine) exhibit higher nucleophilic activity due to the amine group, making them preferable for functionalization .
Solubility and Stability :
- The quinazoline compound requires stringent storage conditions (-80°C) compared to simpler pyridine or thiazole derivatives, which are stable at -20°C .
Synthetic Utility :
Biological Activity
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Bromine at the 5-position
- Chlorine at the 4-position
- A trifluoromethyl group at the 2-position
This unique configuration contributes to its reactivity and biological properties.
Anticancer Activity
Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that quinazoline compounds can act as potent inhibitors of various protein kinases involved in cancer progression.
-
Mechanism of Action :
- The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) , which is crucial in many cancers. In vitro studies demonstrated an IC50 value of approximately 0.096 μM , indicating strong inhibitory potential against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
- Quinazolines can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
- Case Studies :
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been noted for its effectiveness against both gram-positive and gram-negative bacteria.
- In Vitro Efficacy :
Other Pharmacological Activities
Quinazolines have been recognized for their roles in various other therapeutic areas:
- Antiviral Activity : Some derivatives have exhibited antiviral effects against viruses such as HCV, with mechanisms involving inhibition of viral replication .
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, which is beneficial for conditions like arthritis .
- Antidiabetic Properties : Recent studies suggest that certain quinazoline derivatives may improve insulin sensitivity and glucose uptake in diabetic models .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar quinazoline derivatives is essential.
| Compound Name | Key Substituents | Anticancer Activity (IC50, μM) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Br, Cl, CF3 | 0.096 (EGFR inhibition) | Effective against S. aureus and E. coli |
| 6-Bromoquinazoline | Br | 0.15 (MCF7) | Moderate |
| 4-Chloroquinazoline | Cl | 0.20 (A549) | Low |
This table highlights that this compound exhibits superior anticancer activity compared to its analogs, likely due to the synergistic effects of its trifluoromethyl group combined with bromine and chlorine substitutions.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline in laboratory settings?
- Methodological Answer :
- Storage : Store in a cool, dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizing agents). Use airtight containers to prevent moisture absorption .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing or synthesis to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid direct contact with skin or eyes; rinse immediately with water if exposed .
- Environmental Precautions : Classified as an environmentally hazardous material (UN 3077). Avoid release into waterways due to potential toxicity to aquatic organisms .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Methodological Answer :
- Synthetic Route : Derived via nucleophilic substitution on quinazoline scaffolds. For example, bromination/chlorination at the 4- and 5-positions can be achieved using reagents like PCl₅ or Br₂ in anhydrous DCM under reflux (60–80°C) .
- Trifluoromethyl Introduction : The trifluoromethyl group is typically installed via Ullmann coupling or palladium-catalyzed cross-coupling with trifluoromethylating agents (e.g., CF₃Cu) .
- Key Conditions :
- Maintain anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Questions
Q. What strategies are employed to analyze the reactivity of the trifluoromethyl group in this compound under nucleophilic conditions?
- Methodological Answer :
- Kinetic Studies : Use NMR (¹⁹F or ¹H) to track substitution reactions (e.g., with amines or thiols) in DMSO-d₆ at varying temperatures (25–80°C). Compare rate constants (k) to assess electronic effects of adjacent halogens .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states. The electron-withdrawing trifluoromethyl group stabilizes intermediates but may slow nucleophilic attack .
- Contradiction Resolution : Conflicting reactivity data (e.g., unexpected stability) can arise from steric hindrance or solvent effects. Validate hypotheses via X-ray crystallography to confirm molecular geometry .
Q. How do structural modifications at the 4-chloro position influence the biological activity of quinazoline derivatives?
- Methodological Answer :
- SAR Studies : Replace the 4-chloro group with -NH₂, -OCH₃, or -CF₃ and test against kinase targets (e.g., EGFR). Bioassays (IC₅₀ measurements) reveal that electron-withdrawing groups (e.g., -Cl) enhance binding affinity by 2–3 fold compared to -OCH₃ .
- Crystallographic Evidence : X-ray structures of enzyme-inhibitor complexes show that the 4-chloro group occupies a hydrophobic pocket, while bulkier substituents reduce potency due to steric clashes .
- Data Interpretation : Contradictions in activity (e.g., higher IC₅₀ despite similar substituents) may arise from metabolic stability differences. Validate via stability assays in liver microsomes .
Q. What analytical techniques are most effective for characterizing trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., dehalogenated byproducts) via ESI-MS in positive ion mode. Quantify using external calibration curves .
- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃) identifies residual solvents (e.g., DCM) and regioisomers. ¹⁹F NMR confirms trifluoromethyl integrity .
- Elemental Analysis : Combustion analysis ensures stoichiometric consistency (e.g., C: 38.1%, Br: 18.9%, Cl: 10.5%) .
Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60% vs. 75%) may stem from catalyst purity or moisture content. Reproduce under strictly anhydrous conditions and compare .
- Biological Activity Conflicts : Inconsistent IC₅₀ values across studies could reflect assay variability (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
